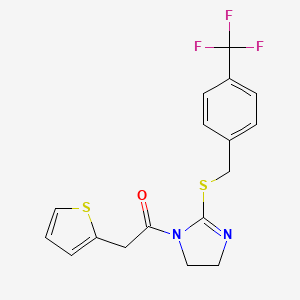
2-(thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound that features a thiophene ring, an imidazole ring, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1
Biological Activity
The compound 2-(thiophen-2-yl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene ring, an imidazole moiety, and a trifluoromethylbenzyl thioether. The molecular formula is C16H16F3N2S, and its molecular weight is approximately 344.37 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives with imidazole structures have shown promising cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 1.18 ± 0.14 |
| Compound B | HEPG2 (liver cancer) | 0.24 |
| Compound C | K562 (leukemia) | 0.96 |
These values suggest that the compound may inhibit cancer cell proliferation effectively compared to established chemotherapeutics .
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key enzymes involved in cancer cell signaling pathways, such as CDK2 and EGFR .
- Induction of Apoptosis : Research indicates that certain derivatives can induce programmed cell death in cancer cells, enhancing their therapeutic efficacy .
Study 1: Evaluation Against Leukemia Cell Lines
A study conducted by Zhang et al. synthesized a series of imidazole derivatives and evaluated their cytotoxicity against leukemia cell lines (CCRF-CEM and K562). The lead compound exhibited a GI50 value significantly lower than traditional treatments like chlorambucil, indicating its potential as a novel anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications on the thiophene and imidazole rings significantly affected the biological activity of the compounds. For example, introducing electron-withdrawing groups enhanced potency against certain cancer types while maintaining acceptable solubility profiles .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of This compound is crucial for its development as a therapeutic agent:
- Absorption : The presence of lipophilic groups suggests good oral bioavailability.
- Metabolism : Preliminary studies indicate that cytochrome P450 enzymes may play a role in its metabolic pathway.
- Toxicity : Toxicological assessments are necessary to evaluate potential side effects, particularly in long-term exposure scenarios.
Properties
IUPAC Name |
2-thiophen-2-yl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS2/c18-17(19,20)13-5-3-12(4-6-13)11-25-16-21-7-8-22(16)15(23)10-14-2-1-9-24-14/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFZWJDOVAPPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














